

GW 590735: A Technical Guide to its Impact on Gene Expression

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Compound of Interest

Compound Name: GW 590735

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Abstract

GW 590735 is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^{[1][2][3]} As a ligand-activated transcription factor, PPAR α is a master regulator of lipid and glucose metabolism, making it a key therapeutic target for dyslipidemia and related metabolic disorders.^{[4][5]} Activation of PPAR α by agonists like **GW 590735** initiates a cascade of genomic events, profoundly altering the expression of genes involved in fatty acid transport, catabolism, and systemic energy homeostasis. This document provides an in-depth technical overview of the molecular mechanisms of **GW 590735**, its downstream effects on gene expression, and standardized protocols for its study. While direct, quantitative gene expression data for **GW 590735** is limited in publicly accessible literature, this guide leverages comprehensive data from other well-characterized PPAR α agonists, such as fenofibrate and Wy14643, to provide a representative profile of its transcriptional impact.

Core Mechanism of Action: The PPAR α Signaling Pathway

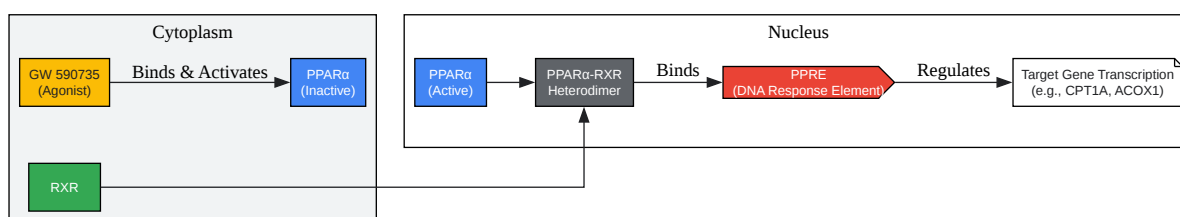
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that function as ligand-activated transcription factors. The family consists of three main isotypes: α ,

β/δ , and γ . **GW 590735** is distinguished by its high selectivity for PPAR α , with an EC₅₀ value of approximately 4 nM and over 500-fold selectivity against PPAR δ and PPAR γ .^{[1][2][3]}

The canonical signaling pathway for PPAR α activation proceeds as follows:

- **Ligand Binding:** As a synthetic agonist, **GW 590735** enters the cell and binds to the ligand-binding domain (LBD) of PPAR α in the cytoplasm or nucleus.
- **Conformational Change & Heterodimerization:** This binding event induces a conformational change in the PPAR α receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins.^[6]
- **RXR Partnership:** The activated PPAR α receptor forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.^[6]
- **PPRE Binding:** The PPAR α -RXR heterodimer translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.^[6]
- **Transcriptional Regulation:** The complete complex, including coactivators, recruits RNA polymerase II and other components of the transcriptional machinery to the promoter, initiating or enhancing the transcription of downstream target genes.^[6]

This mechanism primarily results in the upregulation of genes controlling lipid catabolism.



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Caption: PPAR α signaling pathway activated by **GW 590735**.

Impact on Gene Expression

The activation of PPAR α by **GW 590735** leads to a significant reprogramming of the cellular transcriptome, primarily affecting pathways related to lipid handling. The overarching effect is a shift towards fatty acid oxidation and away from lipid storage.

Key Regulated Pathways

- **Fatty Acid Uptake and Activation:** Upregulation of genes for fatty acid transporters (e.g., CD36) and acyl-CoA synthetases (e.g., ACSL1), which prepare fatty acids for metabolism.[\[7\]](#)
[\[8\]](#)
- **Mitochondrial & Peroxisomal β -Oxidation:** Strong induction of rate-limiting enzymes in fatty acid oxidation pathways, including Carnitine Palmitoyltransferase 1 (CPT1A) for mitochondrial import and Acyl-CoA Oxidase 1 (ACOX1) for peroxisomal breakdown.[\[4\]](#)[\[9\]](#)
- **Triglyceride & Lipoprotein Metabolism:** Modulation of genes that influence circulating lipid levels. This includes increasing the expression of Lipoprotein Lipase (LPL) and Apolipoprotein A1 (APOA1), which are crucial for triglyceride clearance and high-density lipoprotein (HDL) formation, respectively.[\[10\]](#)
- **Cholesterol Homeostasis:** PPAR α activation influences reverse cholesterol transport by upregulating the ATP-binding cassette transporter A1 (ABCA1).[\[11\]](#)
- **Inflammation:** PPAR α activation has anti-inflammatory effects, partly by downregulating the expression of acute-phase proteins like C-reactive protein and fibrinogen.[\[7\]](#)

Quantitative Gene Expression Data (from representative PPAR α agonists)

The following tables summarize gene expression changes in liver tissue or hepatocytes following treatment with the potent PPAR α agonists Wy14643 or fenofibrate. These changes are representative of the effects expected from **GW 590735**.

Table 1: Upregulated Genes in Mouse Liver by PPAR α Agonist (Wy14643) (Data derived from multiple expression profiling studies)

Gene Symbol	Gene Name	Function	Fold Change (Approx.)
Cpt1a	Carnitine palmitoyltransferase 1A	Rate-limiting enzyme for mitochondrial fatty acid oxidation	> 5.0
Acox1	Acyl-CoA oxidase 1	Rate-limiting enzyme for peroxisomal fatty acid oxidation	> 10.0
Cd36	CD36 molecule (thrombospondin receptor)	Fatty acid transporter	> 4.0
Acs11	Acyl-CoA synthetase long-chain family member 1	Fatty acid activation	> 3.0
Pdk4	Pyruvate dehydrogenase kinase 4	Switches metabolism from glucose to fat oxidation	> 8.0
Fgf21	Fibroblast growth factor 21	Hormonal regulator of glucose and lipid metabolism	> 15.0
Cyp4a10	Cytochrome P450, family 4, subfamily a, polypeptide 10	Fatty acid ω -hydroxylation	> 20.0

Table 2: Downregulated Genes in Mouse Liver by PPAR α Agonist (Wy14643) (Data derived from multiple expression profiling studies)

Gene Symbol	Gene Name	Function	Fold Change (Approx.)
ApoC3	Apolipoprotein C3	Inhibitor of lipoprotein lipase	< -2.0
Scd1	Stearoyl-CoA desaturase 1	Fatty acid synthesis (desaturation)	< -1.5
Saa2	Serum amyloid A2	Acute phase inflammatory response	< -3.0

Table 3: Regulated Genes in Human Hepatocytes by PPAR α Agonist (Fenofibrate) (Data derived from in vitro studies)[[12](#)]

Gene Symbol	Gene Name	Regulation	Function
ABCA1	ATP binding cassette subfamily A member 1	Upregulated	Cholesterol efflux
CPT1A	Carnitine palmitoyltransferase 1A	Upregulated	Fatty acid oxidation
RXR α	Retinoid X receptor alpha	Upregulated	PPAR α heterodimer partner
ASPAT (GOT1)	Aspartate aminotransferase, cytosolic	Upregulated	Amino acid metabolism
ALAT (GPT)	Alanine aminotransferase	Upregulated	Amino acid metabolism

Experimental Protocols

This section outlines a standardized in vitro protocol to assess the impact of a PPAR α agonist like **GW 590735** on target gene expression in a human hepatocyte cell line (e.g., HepG2).

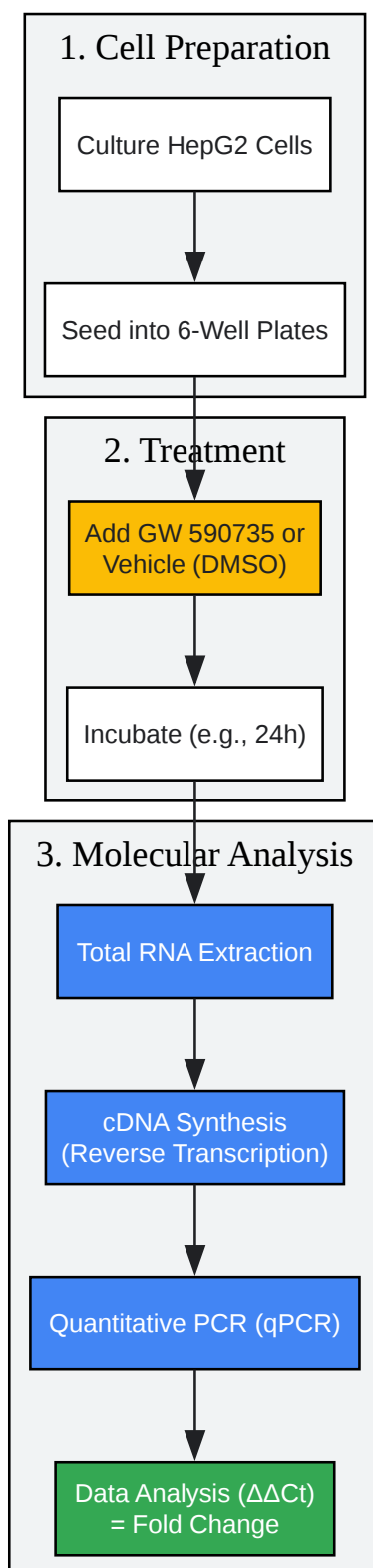
Materials and Reagents

- Cell Line: HepG2 (human hepatocellular carcinoma)
- Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Compound: **GW 590735**, dissolved in DMSO to create a 10 mM stock solution.
- Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, RNA lysis buffer (e.g., TRIzol), cDNA synthesis kit, qPCR master mix (e.g., SYBR Green), and validated primers for target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB).

Experimental Workflow

- Cell Culture and Seeding:
 - Culture HepG2 cells at 37°C and 5% CO₂.
 - When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
 - Seed the cells into 6-well plates at a density of approximately 5×10^5 cells per well and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **GW 590735** in culture medium from the 10 mM DMSO stock. Final concentrations may range from 1 nM to 10 μ M.
 - Include a "vehicle control" well treated with the same final concentration of DMSO (e.g., 0.1%) as the highest compound dose.
 - Remove the old medium from the cells, wash once with PBS, and add the medium containing the compound or vehicle.
 - Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
- RNA Extraction and Quantification:

- After incubation, aspirate the medium and lyse the cells directly in the well using 1 mL of TRIzol reagent per well.
- Isolate total RNA according to the manufacturer's protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation).
- Resuspend the RNA pellet in nuclease-free water.
- Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer.
- cDNA Synthesis:
 - Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- Quantitative PCR (qPCR):
 - Prepare qPCR reactions by combining cDNA template, forward and reverse primers for a target gene, and SYBR Green master mix.
 - Run the qPCR plate on a real-time PCR instrument.
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.



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Caption: In vitro workflow for gene expression analysis.

Conclusion

GW 590735 is a powerful research tool for investigating the role of PPAR α in health and disease. As a selective agonist, it activates a well-defined signaling pathway that culminates in the transcriptional regulation of a broad network of genes, primarily enhancing fatty acid catabolism and modulating lipid and lipoprotein metabolism. The data from analogous PPAR α agonists robustly indicate that **GW 590735** can be expected to upregulate key genes in β -oxidation (CPT1A, ACOX1), fatty acid transport (CD36), and cholesterol efflux (ABCA1), while suppressing inflammatory markers. The methodologies and data presented in this guide provide a comprehensive framework for professionals in research and drug development to effectively study and understand the profound impact of **GW 590735** on gene expression.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 4. Frontiers | Effects of peroxisome proliferator activated receptor- α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 5. Molecular effect of fenofibrate on PBMC gene transcription related to lipid metabolism in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Gene Regulation by the Transcription Factor PPAR α between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acids and inflammatory stimuli induce expression of long-chain acyl-CoA synthetase 1 to promote lipid remodeling in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]
- 10. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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